3-bromo-N-[[(3-bromobenzoyl)amino](3-nitrophenyl)methyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of benzene derivatives with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction forms the 3-bromobenzoyl intermediate, which is then reacted with 3-nitroaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amide group can participate in nucleophilic acyl substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution of the bromine atoms can lead to a variety of substituted benzamides .
Scientific Research Applications
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: Similar structure but with dichlorophenyl substitution, leading to different chemical and biological properties.
3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: Contains a pyridinyl group, which may enhance its binding affinity to certain biological targets.
3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide:
Uniqueness
3-bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide stands out due to its combination of bromine, nitro, and amide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C21H15Br2N3O4 |
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Molecular Weight |
533.2 g/mol |
IUPAC Name |
3-bromo-N-[[(3-bromobenzoyl)amino]-(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H15Br2N3O4/c22-16-7-1-5-14(10-16)20(27)24-19(13-4-3-9-18(12-13)26(29)30)25-21(28)15-6-2-8-17(23)11-15/h1-12,19H,(H,24,27)(H,25,28) |
InChI Key |
JTFKMIRIGXEJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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